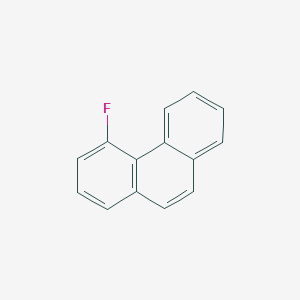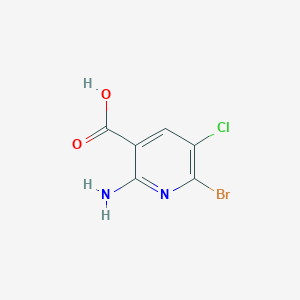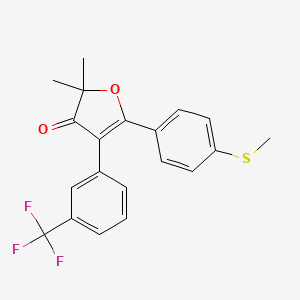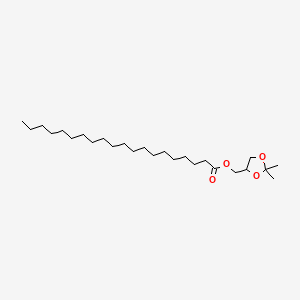
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl icosanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl icosanoate is a chemical compound with the molecular formula C26H50O4 and a molecular weight of 426.67 g/mol . It is characterized by a five-membered dioxolane ring attached to a long-chain fatty acid ester, making it an interesting compound for various applications in chemistry and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl icosanoate typically involves the esterification of icosanoic acid with (2,2-Dimethyl-1,3-dioxolan-4-yl)methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification process, reducing the need for extensive purification steps .
Análisis De Reacciones Químicas
Types of Reactions
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl icosanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various esters or amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl icosanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential use in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants
Mecanismo De Acción
The mechanism of action of (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl icosanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for esterases, leading to the hydrolysis of the ester bond and the release of icosanoic acid and (2,2-Dimethyl-1,3-dioxolan-4-yl)methanol. These products can then participate in various biochemical pathways, influencing cellular processes and functions .
Comparación Con Compuestos Similares
Similar Compounds
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl octanoate: Similar structure but with a shorter fatty acid chain.
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl hexadecanoate: Similar structure with a medium-length fatty acid chain.
Uniqueness
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl icosanoate is unique due to its long-chain fatty acid ester, which imparts distinct physicochemical properties such as higher hydrophobicity and lower solubility in water compared to its shorter-chain analogs. These properties make it particularly useful in applications requiring long-lasting effects and stability .
Propiedades
Número CAS |
57156-96-4 |
|---|---|
Fórmula molecular |
C26H50O4 |
Peso molecular |
426.7 g/mol |
Nombre IUPAC |
(2,2-dimethyl-1,3-dioxolan-4-yl)methyl icosanoate |
InChI |
InChI=1S/C26H50O4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25(27)28-22-24-23-29-26(2,3)30-24/h24H,4-23H2,1-3H3 |
Clave InChI |
XJIALXFNTMLYAV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCC(=O)OCC1COC(O1)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(2-Carboxyethyl)-2-[2-[(3-ethyl-6-methoxy-5-methyl-3H-benzothiazol-2-ylidene)methyl]but-1-enyl]-6-methoxy-5-methylbenzothiazolium iodide](/img/structure/B13978780.png)
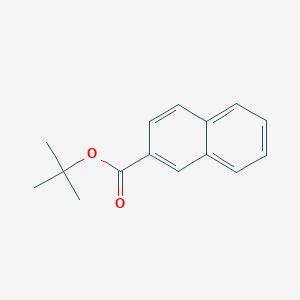
![(R)-4-((R)-4-benzyl-2-oxooxazolidin-3-yl)-3-((3,5-dichloro-4-fluoro-[1,1-biphenyl]-4-yl)methyl)-4-oxobutanal](/img/structure/B13978784.png)
![2-Methoxy-5-[5-(3,4,5-trimethoxyphenyl)-4-isoxazolyl]aniline](/img/structure/B13978804.png)

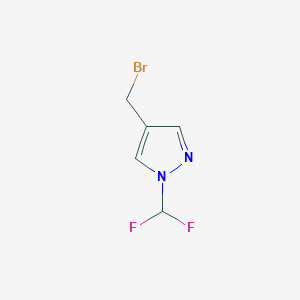
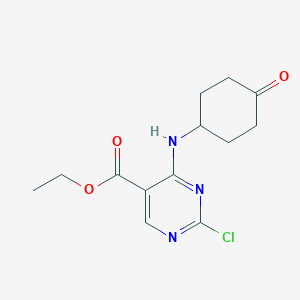
![6-Bromothieno[3,2-D]pyrimidin-2-amine](/img/structure/B13978816.png)

